molecular formula C33H35ClN4O3S B5126900 1-[4-(hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl 5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbimidothioate

1-[4-(hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl 5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbimidothioate

Cat. No.: B5126900
M. Wt: 603.2 g/mol
InChI Key: RQCHBRYSRRNQAI-UHFFFAOYSA-N
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Description

1-[4-(hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl 5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbimidothioate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, which include a hexyloxyphenyl group, a dioxopyrrolidinyl moiety, and a pyrazole-carbimidothioate linkage.

Preparation Methods

The synthesis of 1-[4-(hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl 5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbimidothioate involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the hexyloxyphenyl intermediate, followed by the formation of the dioxopyrrolidinyl moiety. The final step involves the coupling of the pyrazole-carbimidothioate group to the intermediate, resulting in the formation of the target compound. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, as well as the use of scalable processes to facilitate large-scale production.

Chemical Reactions Analysis

1-[4-(hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl 5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbimidothioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

This compound has been studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology, it has been investigated for its potential as a bioactive compound with antimicrobial and anticancer properties. In medicine, it is being explored for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases. Additionally, its unique structural features make it a valuable tool for studying molecular interactions and mechanisms of action.

Mechanism of Action

The mechanism of action of 1-[4-(hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl 5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbimidothioate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

When compared to similar compounds, 1-[4-(hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl 5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbimidothioate stands out due to its unique structural features and diverse range of applications Similar compounds include other pyrazole derivatives, dioxopyrrolidinyl compounds, and carbimidothioate-containing molecules

Properties

IUPAC Name

[1-(4-hexoxyphenyl)-2,5-dioxopyrrolidin-3-yl] 3-(4-chlorophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazole-2-carboximidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35ClN4O3S/c1-3-4-5-6-19-41-27-17-15-26(16-18-27)37-31(39)21-30(32(37)40)42-33(35)38-29(24-11-13-25(34)14-12-24)20-28(36-38)23-9-7-22(2)8-10-23/h7-18,29-30,35H,3-6,19-21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCHBRYSRRNQAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC(=N)N3C(CC(=N3)C4=CC=C(C=C4)C)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H35ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

603.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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